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molecular formula C11H15N3O B8329920 3-amino-2-(cyclopropylamino)-N-methylbenzamide

3-amino-2-(cyclopropylamino)-N-methylbenzamide

Cat. No. B8329920
M. Wt: 205.26 g/mol
InChI Key: LIRMEDMPLJXIHQ-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of 2-(cyclopropylamino)-N-methyl-3-nitrobenzamide (1.76 g, 7.48 mmol) in MeOH (25 mL) was added palladium 10 wt % on carbon (180 mg, 75 mmol) under N2. After flushing the flask with N2 for 2 min, the solution was stirred under a H2 balloon for 3 h. LC-MS showed the reaction was complete. The reaction mixture was filtered and the filtrates collected, rinsed with MeOH and concentrated. The residue was purified by column chromatography on a silica gel column using EtOAc:DCM (1:1) as eluent to give 3-amino-2-(cyclopropylamino)-N-methylbenzamide: 1H NMR (400 MHz, CDCl3) δ 6.85-6.80 (m, 3H), 6.20 (br, 1H), 5.94 (br, 1H), 4.07 (br, 1H), 2.98 (d, J=4 Hz, 3H), 2.63-2.55 (m, 1H), 0.65-0.53 (m, 4H); LCMS (ESI) m/z 206.1 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[CH:11][C:6]=2[C:7]([NH:9][CH3:10])=[O:8])[CH2:3][CH2:2]1>CO.[Pd]>[NH2:15][C:14]1[C:5]([NH:4][CH:1]2[CH2:3][CH2:2]2)=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([NH:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C1(CC1)NC1=C(C(=O)NC)C=CC=C1[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under a H2 balloon for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing the flask with N2 for 2 min
Duration
2 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrates collected
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)NC)C=CC1)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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